4-fluoro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide
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Overview
Description
4-fluoro-N~1~-[2-methyl-4-oxo-3(4H)-quinazolinyl]benzamide is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide moiety and a quinazolinone ring system. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N~1~-[2-methyl-4-oxo-3(4H)-quinazolinyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4-oxo-3(4H)-quinazolinylamine and 4-fluorobenzoyl chloride.
Condensation Reaction: The 2-methyl-4-oxo-3(4H)-quinazolinylamine is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N~1~-[2-methyl-4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone ring.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced quinazolinone rings.
Scientific Research Applications
4-fluoro-N~1~-[2-methyl-4-oxo-3(4H)-quinazolinyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets associated with cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N~1~-[2-methyl-4-oxo-3(4H)-quinazolinyl]benzamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: Known for its use as an androgen receptor antagonist.
2-fluoro-N-methyl-4-nitrobenzamide: Used in the preparation of androgen receptor antagonists.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
4-fluoro-N~1~-[2-methyl-4-oxo-3(4H)-quinazolinyl]benzamide is unique due to its specific substitution pattern and the presence of both a fluorine atom and a quinazolinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H12FN3O2 |
---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
4-fluoro-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C16H12FN3O2/c1-10-18-14-5-3-2-4-13(14)16(22)20(10)19-15(21)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,19,21) |
InChI Key |
NLQQQJOUVZYBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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